molecular formula C12H24N2O4 B14706974 6,7-Diaminododecanedioic acid CAS No. 22678-49-5

6,7-Diaminododecanedioic acid

Cat. No.: B14706974
CAS No.: 22678-49-5
M. Wt: 260.33 g/mol
InChI Key: XGWQHDMOKDODOQ-UHFFFAOYSA-N
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Description

6,7-Diaminododecanedioic acid is a dicarboxylic acid with two amino groups attached to the 6th and 7th carbon atoms of the dodecanedioic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Diaminododecanedioic acid typically involves the functionalization of dodecanedioic acid. One common method is the nitration of dodecanedioic acid to introduce nitro groups, followed by catalytic hydrogenation to convert the nitro groups to amino groups. The reaction conditions often involve the use of strong acids for nitration and hydrogen gas with a suitable catalyst for hydrogenation .

Industrial Production Methods: Industrial production of this compound can be achieved through biotransformation processes. For instance, the use of microorganisms such as Candida tropicalis can convert petrochemical-based n-dodecanes to the corresponding dicarboxylic acids by targeted functionalization . This method is more sustainable and eco-friendly compared to traditional chemical synthesis.

Chemical Reactions Analysis

Types of Reactions: 6,7-Diaminododecanedioic acid undergoes various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The carboxylic acid groups can be reduced to alcohols.

    Substitution: The amino groups can participate in substitution reactions to form derivatives such as amides or esters.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like acyl chlorides or anhydrides are used for forming amides or esters.

Major Products:

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Amides or esters.

Scientific Research Applications

6,7-Diaminododecanedioic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6,7-Diaminododecanedioic acid involves its interaction with various molecular targets and pathways. The amino groups can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the carboxylic acid groups can participate in ionic interactions, affecting the compound’s solubility and reactivity in biological systems .

Comparison with Similar Compounds

Uniqueness: 6,7-Diaminododecanedioic acid is unique due to the presence of both amino and carboxylic acid functional groups, which provide it with distinct chemical reactivity and potential for diverse applications. The combination of these functional groups allows for the formation of a wide range of derivatives and enhances its utility in various fields.

Properties

CAS No.

22678-49-5

Molecular Formula

C12H24N2O4

Molecular Weight

260.33 g/mol

IUPAC Name

6,7-diaminododecanedioic acid

InChI

InChI=1S/C12H24N2O4/c13-9(5-1-3-7-11(15)16)10(14)6-2-4-8-12(17)18/h9-10H,1-8,13-14H2,(H,15,16)(H,17,18)

InChI Key

XGWQHDMOKDODOQ-UHFFFAOYSA-N

Canonical SMILES

C(CCC(=O)O)CC(C(CCCCC(=O)O)N)N

Origin of Product

United States

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